molecular formula C21H17ClFN3O2 B11404804 N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B11404804
M. Wt: 397.8 g/mol
InChI Key: VAJQMWQDFSBSHD-UHFFFAOYSA-N
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Description

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a furan ring, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chlorofluorophenyl Group: This step involves the reaction of the benzodiazole intermediate with 2-chloro-6-fluorobenzyl chloride under basic conditions.

    Attachment of the Furan Ring: The final step involves the coupling of the intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the benzodiazole can be reduced to an amine.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzodiazole.

    Substitution: Substituted chlorofluorophenyl derivatives.

Scientific Research Applications

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: Investigation of its interactions with biological targets such as enzymes and receptors.

    Material Science: Use in the synthesis of novel materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to enzyme active sites or receptor binding pockets, while the chlorofluorophenyl group can enhance binding affinity through hydrophobic interactions. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE
  • N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE

Uniqueness

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C21H17ClFN3O2

Molecular Weight

397.8 g/mol

IUPAC Name

N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C21H17ClFN3O2/c22-15-5-3-6-16(23)14(15)13-26-18-8-2-1-7-17(18)25-20(26)10-11-24-21(27)19-9-4-12-28-19/h1-9,12H,10-11,13H2,(H,24,27)

InChI Key

VAJQMWQDFSBSHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCNC(=O)C4=CC=CO4

Origin of Product

United States

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